Fmoc-Phe(3,4-DiF)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIDJNVXPQRM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478262 | |

| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-43-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198560-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(3,4-DiF)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-Phe(3,4-DiF)-OH), a key building block in modern peptide science. The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. This document serves as a valuable resource for researchers engaged in peptide synthesis and drug discovery.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid phenylalanine, featuring two fluorine atoms on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 198560-43-9 | [1][2] |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1] |

| Molecular Weight | 423.41 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | ≥98.0% (HPLC) | |

| Boiling Point | 622.7°C at 760 mmHg | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| Storage | 2-8°C, dry and sealed | [1] |

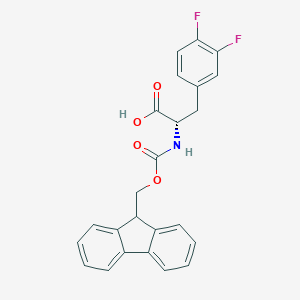

Molecular Structure

The chemical structure of this compound is fundamental to its role in peptide synthesis. The Fmoc group provides a base-labile protecting group for the amine, while the difluorinated phenyl ring offers unique properties to the resulting peptide.

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent for the incorporation of 3,4-difluorophenylalanine into synthetic peptides. The presence of the fluorine atoms can enhance the metabolic stability of the peptide by blocking sites of enzymatic degradation and can also influence the peptide's conformation and binding affinity to its target due to the electron-withdrawing nature of fluorine.[1][4]

General Workflow of SPPS using this compound

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: General workflow for solid-phase peptide synthesis.

Experimental Protocols

The following are generalized yet detailed protocols for the use of this compound in manual solid-phase peptide synthesis. These protocols may require optimization based on the specific peptide sequence and resin used.

Resin Preparation and Swelling

-

Resin Selection : Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]

-

Swelling : Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[6] After swelling, drain the DMF.

Fmoc Deprotection

-

Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF.

-

Deprotection Reaction : Add the 20% piperidine/DMF solution to the swollen resin. Agitate the mixture for 3 minutes, then drain the solution.[6]

-

Second Deprotection : Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]

-

Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 washes with 5 mL of DMF each) to remove piperidine and the Fmoc adduct.[6]

Amino Acid Coupling

-

Activation Reagent Preparation : This protocol uses HBTU/DIEA as an example. In a separate vial, dissolve this compound (e.g., 4 equivalents relative to resin loading) and HBTU (e.g., 3.8 equivalents) in DMF.[6]

-

Activation : Add N,N-diisopropylethylamine (DIEA) (e.g., 8 equivalents) to the amino acid/HBTU mixture.[6] Allow the solution to pre-activate for 2-5 minutes.[6]

-

Coupling Reaction : Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Reaction Time : Agitate the reaction mixture for 1-2 hours at room temperature.[6] The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[6] If the test is positive (indicating free amines), the coupling step should be repeated.

-

Washing : After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (e.g., 3-5 washes) to remove excess reagents and byproducts.[6]

This deprotection-coupling cycle is repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

-

Final Washing : After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[6]

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). For many peptides, a simpler mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[7] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation : Filter the resin and collect the filtrate into a cold tube of diethyl ether. The crude peptide will precipitate.

-

Isolation : Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.[6]

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Biological Significance and Signaling Pathways

The incorporation of 3,4-difluorophenylalanine can significantly impact the biological activity of peptides. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions. Furthermore, the increased hydrophobicity of the fluorinated residue can enhance membrane permeability and proteolytic resistance.[4][8]

References

- 1. This compound [myskinrecipes.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Fmoc-3,4-difluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,4-difluoro-L-phenylalanine is a fluorinated derivative of the natural amino acid L-phenylalanine. The strategic incorporation of fluorine atoms into the phenyl ring significantly alters the electronic properties of the side chain, thereby influencing molecular interactions and enhancing the metabolic stability of peptides. This makes it a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics with improved pharmacological profiles. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its straightforward integration into standard automated and manual peptide synthesis protocols. This guide provides a comprehensive overview of the core physical properties, experimental protocols, and applications of this important synthetic amino acid.

Core Physical and Chemical Properties

The physical and chemical characteristics of Fmoc-3,4-difluoro-L-phenylalanine are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic applications.

| Property | Value | Reference(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3,4-difluoro-L-phenylalanine | |

| Synonyms | Fmoc-L-Phe(3,4-DiF)-OH, Fmoc-3,4-difluoro-L-Phe-OH | [1] |

| CAS Number | 198560-43-9 | [1][2] |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][2] |

| Molecular Weight | 423.41 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 165 - 168 °C | [1] |

| Optical Rotation | [α]²⁰D = -42 ± 1° (c=1 in DMF) | [1] |

| Purity (HPLC) | ≥98% | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Experimental Protocols

General Protocol for Fmoc Protection of 3,4-difluoro-L-phenylalanine

This protocol outlines the chemical reaction to attach the Fmoc protecting group to the free amine of 3,4-difluoro-L-phenylalanine.

Materials:

-

3,4-difluoro-L-phenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl) or citric acid for acidification

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3,4-difluoro-L-phenylalanine in a 10% aqueous solution of sodium bicarbonate. The mixture is stirred in an ice bath.

-

Addition of Fmoc Reagent: A solution of Fmoc-OSu or Fmoc-Cl in 1,4-dioxane is added dropwise to the amino acid solution while maintaining the temperature at 0-5 °C.

-

Reaction: The reaction mixture is stirred and allowed to warm to room temperature overnight.

-

Work-up: The reaction mixture is diluted with water and washed with hexane or ether to remove unreacted Fmoc reagent and byproducts.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid or citric acid. This will precipitate the Fmoc-protected amino acid.

-

Extraction: The product is extracted with ethyl acetate.

-

Drying and Evaporation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Fmoc-3,4-difluoro-L-phenylalanine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.

Characterization:

The final product should be characterized to confirm its identity and purity using methods such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Melting Point Analysis: As a physical indicator of purity.

Applications in Peptide Synthesis

Fmoc-3,4-difluoro-L-phenylalanine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this non-natural amino acid can confer several advantageous properties to the resulting peptide, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer in vivo half-life.

-

Modulation of Bioactivity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence binding affinity and selectivity for biological targets.

-

Conformational Control: Fluorine substitution can influence the conformational preferences of the peptide backbone and side chains.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating Fmoc-3,4-difluoro-L-phenylalanine into a peptide chain using SPPS.

Caption: General workflow for solid-phase peptide synthesis.

Signaling Pathways and Biological Activity

Fmoc-3,4-difluoro-L-phenylalanine itself is not biologically active in terms of interacting with specific signaling pathways. It is a protected amino acid intended for synthesis. The biological activity and the signaling pathways modulated are properties of the final peptide into which this amino acid is incorporated.

For example, the introduction of fluorinated phenylalanine residues into peptide hormones or enzyme inhibitors can significantly alter their binding affinity to specific receptors or enzymes. This can, in turn, modulate downstream signaling cascades. The precise effect is context-dependent and must be evaluated for each specific peptide sequence. The use of fluorinated amino acids is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of peptide-based drug candidates.

Logical Relationship of Synthesis and Application

The following diagram illustrates the logical flow from the synthesis of the protected amino acid to its application in creating bioactive peptides.

Caption: Logical flow from synthesis to drug development.

References

Solubility Profile of Fmoc-Phe(3,4-DiF)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Fmoc-Phe(3,4-DiF)-OH, a fluorinated amino acid derivative crucial in peptide synthesis and drug discovery. Understanding the solubility of this reagent in common laboratory solvents is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately improving the yield and purity of synthesized peptides. While comprehensive quantitative data across a wide range of solvents is not extensively available in published literature, this guide consolidates the existing data, provides qualitative assessments, and presents a detailed experimental protocol for researchers to determine solubility in their specific systems.

Quantitative Solubility Data

The available quantitative solubility data for this compound is currently limited to Dimethyl sulfoxide (DMSO). This data is summarized in the table below. It is important to note that for many Fmoc-protected amino acids, solubility should be determined empirically for specific applications and desired concentrations.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Conditions |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 | 0.236 | Sonication may be required |

Molecular Weight of this compound: 423.41 g/mol

Qualitative Solubility Assessment

Based on general principles for Fmoc-protected amino acids and available information on related compounds, a qualitative assessment of solubility in other common laboratory solvents can be inferred. These should be considered as guidelines, with empirical testing recommended.

-

N,N-Dimethylformamide (DMF): Expected to have good to excellent solubility. DMF is a polar aprotic solvent widely used in solid-phase peptide synthesis (SPPS) and is generally effective at dissolving Fmoc-amino acids.

-

N-Methyl-2-pyrrolidone (NMP): Expected to have good to excellent solubility. NMP is another polar aprotic solvent often used as a substitute for DMF and is known for its high solvating power.

-

Dichloromethane (DCM): Expected to have limited solubility. As a less polar solvent, DCM is generally not as effective for dissolving Fmoc-amino acids, which possess a higher degree of polarity.

-

Tetrahydrofuran (THF): Expected to have moderate solubility. Its polarity is lower than DMF and DMSO, which may result in lower achievable concentrations.

-

Acetonitrile (ACN): Expected to have moderate to limited solubility.

-

Alcohols (Methanol, Ethanol): Expected to have limited solubility. While polar, the hydrogen-bonding nature of alcohols may not be as effective at solvating the large, nonpolar Fmoc group.

-

Water: Expected to be insoluble . The hydrophobic nature of the Fmoc group and the phenyl ring makes Fmoc-protected amino acids generally insoluble in aqueous solutions without the use of co-solvents or pH adjustment.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a solvent of interest. This protocol is adapted from standard laboratory procedures for solubility assessment.

Materials

-

This compound

-

Solvent of interest (e.g., DMF, DCM, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Generation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the solvent of interest. The excess solid should be clearly visible.

-

Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.2 µm syringe filter to remove any undissolved solid particles.

-

Immediately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

The solubility of Fmoc-protected amino acids is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

Caption: Factors influencing the solubility of this compound.

A Technical Guide to the NMR and Mass Spectrometry of Fmoc-Phe(3,4-DiF)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-α-Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-Phe(3,4-DiF)-OH). This fluorinated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), where the incorporation of fluorine atoms can significantly enhance the metabolic stability and binding affinity of peptide-based therapeutics. This document offers predicted spectral data, detailed experimental protocols, and workflow diagrams to support researchers in the characterization of this important compound.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₄H₁₉F₂NO₄ |

| Molecular Weight | 423.41 g/mol |

| CAS Number | 198560-43-9 |

| Appearance | White to off-white solid |

Predicted NMR Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following NMR data are predicted based on the known spectra of the non-fluorinated analog, Fmoc-Phe-OH, and the established effects of fluorine substitution on aromatic systems. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to induce downfield shifts in the signals of nearby protons and carbons.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ) for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Fmoc) | 7.85 - 7.95 | d |

| Aromatic (Fmoc) | 7.65 - 7.75 | d |

| Aromatic (Fmoc) | 7.30 - 7.45 | m |

| Aromatic (Phe) | 7.00 - 7.20 | m |

| α-CH (Phe) | 4.40 - 4.60 | m |

| β-CH₂ (Phe) | 3.10 - 3.30 | m |

| CH (Fmoc) | 4.20 - 4.30 | t |

| CH₂ (Fmoc) | 4.10 - 4.20 | d |

| NH | 7.50 - 7.60 | d |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below, reflecting the influence of the fluorine substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (Carboxyl) | 173 - 175 |

| Carbonyl (Fmoc) | 156 - 158 |

| Aromatic (Fmoc) | 143 - 145, 141 - 142, 127 - 129, 125 - 126, 120 - 121 |

| Aromatic (Phe, C-F) | 148 - 152 (d, ¹JCF) |

| Aromatic (Phe) | 135 - 137, 125 - 127, 117 - 119 |

| α-C (Phe) | 55 - 57 |

| β-C (Phe) | 37 - 39 |

| CH (Fmoc) | 46 - 48 |

| CH₂ (Fmoc) | 66 - 68 |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms on the phenyl ring.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| F-3 (Phe) | -135 to -145 | d |

| F-4 (Phe) | -135 to -145 | d |

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 424.13 | Protonated molecular ion |

| [M+Na]⁺ | 446.11 | Sodium adduct |

| [M-Fmoc]⁺ | 202.06 | Loss of the Fmoc group |

| [Fmoc-H]⁺ | 221.09 | Fmoc group fragment |

| [Fmoc-CH₂]⁺ | 193.07 | Fragment from Fmoc group |

| [C₁₄H₁₀]⁺ | 178.08 | Fluorenyl fragment |

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol

A general protocol for obtaining high-quality NMR spectra of Fmoc-protected amino acids is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Set the sample temperature, typically to 25 °C.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A proton-decoupled experiment may be beneficial to simplify the spectrum.

-

2D NMR (Optional): For unambiguous peak assignment, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

-

Mass Spectrometry Protocol

The following protocol is suitable for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS).

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Calibrate the instrument according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion and other adducts.

-

Perform tandem MS (MS/MS) on the molecular ion peak ([M+H]⁺) to obtain fragmentation data for structural confirmation. Use collision-induced dissociation (CID) as the fragmentation method.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for NMR and mass spectrometry analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

A Technical Guide to Fmoc-Phe(3,4-DiF)-OH: Commercial Availability, Purity, and Analytical Protocols

For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of specialized reagents are paramount. Fmoc-Phe(3,4-DiF)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3,4-difluoro-L-phenylalanine, is a critical building block in modern peptide synthesis. The incorporation of difluorinated phenylalanine residues can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics.[1] This guide provides an in-depth overview of commercial suppliers, purity specifications, and detailed analytical methodologies for this essential compound.

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer this compound, generally with a high degree of purity suitable for peptide synthesis and other research applications. The most common analytical technique for purity assessment cited by suppliers is High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several prominent commercial vendors.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Chem-Impex | ≥ 98% | HPLC | 198560-43-9[1] |

| Fisher Scientific (Thermo Scientific) | ≥ 94.0% | HPLC[2] | 198560-43-9[2][3] |

| Sigma-Aldrich (Merck) | ≥ 98.0% | HPLC | 198560-43-9[4][5] |

| Anaspec | Information not specified | Not specified | Not specified[6] |

| United States Biological | Highly Purified | Not specified | 198560-43-9[7] |

| MedChemExpress | Information not specified | Not specified | 198560-43-9[8] |

| MySkinRecipes | 97% | Not specified | 198560-43-9[7] |

Note: Purity specifications and availability are subject to change. It is recommended to consult the supplier's most recent certificate of analysis for lot-specific data.

Experimental Protocols for Quality Assessment

To ensure the integrity of this compound for sensitive applications like peptide synthesis, rigorous quality control is essential. Below are detailed, representative protocols for key analytical techniques used to verify the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 280 nm.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 acetonitrile:water mixture.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is used to confirm the molecular weight of the compound.

-

Instrumentation: An ESI-TOF mass spectrometer.

-

Sample Preparation: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS.

-

Ionization Mode: Negative ion mode is often suitable for detecting the deprotonated molecule [M-H]⁻.

-

Expected Mass:

-

Molecular Formula: C₂₄H₁₉F₂NO₄

-

Molecular Weight: 423.41 g/mol

-

Expected [M-H]⁻: m/z 422.12

-

-

Data Analysis: The observed mass-to-charge ratio should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹⁹F NMR spectroscopy can provide detailed structural information and confirm the identity and integrity of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the fluorenyl (Fmoc), phenyl, and amino acid backbone protons. The integration of these signals should correspond to the number of protons in each part of the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for verifying the 3,4-difluoro substitution pattern on the phenyl ring. The spectrum should exhibit two distinct fluorine signals with characteristic coupling patterns.

-

Data Analysis: Chemical shifts, coupling constants, and integration values are compared against expected values for the structure of this compound.

Workflow and Application in Peptide Synthesis

This compound is primarily used as a monomer in solid-phase peptide synthesis (SPPS). The workflow for its incorporation into a growing peptide chain follows a well-established cycle of deprotection, coupling, and washing steps.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fhi.mpg.de [fhi.mpg.de]

- 5. Fmoc-Phe(3,4-F2)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to N-Fmoc-3,4-difluoro-L-phenylalanine (CAS 198560-43-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and applications of N-Fmoc-3,4-difluoro-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery.

Core Properties

N-Fmoc-3,4-difluoro-L-phenylalanine is a synthetic amino acid derivative valued for its ability to introduce fluorine into peptide structures. The presence of the difluoro-substituted phenyl ring can significantly enhance the biological activity and stability of the resulting peptides.

Chemical and Physical Properties

The following table summarizes the key quantitative data for N-Fmoc-3,4-difluoro-L-phenylalanine.

| Property | Value | Reference(s) |

| CAS Number | 198560-43-9 | [1][2][3][4] |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [5][6][7] |

| Molecular Weight | 423.41 g/mol | [5][6][7] |

| Appearance | White to off-white solid/powder | [6][8] |

| Purity | ≥98% (HPLC) | [8] |

| Melting Point | 165 - 168 °C | [8] |

| Boiling Point | 622.7°C at 760 mmHg | [5] |

| Optical Rotation | [a]²⁰/D = -42 ± 1º (c=1 in DMF) | [8] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [6] |

Handling and Safety

Proper handling and storage are crucial to maintain the integrity of N-Fmoc-3,4-difluoro-L-phenylalanine and ensure laboratory safety.

Safety and Personal Protective Equipment (PPE)

| Aspect | Recommendation | Reference(s) |

| General Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed. | [2] |

| Eye Protection | Use safety glasses with side-shields conforming to EN166. | [2] |

| Hand Protection | Handle with gloves. | [2] |

| Body Protection | Choose body protection according to the amount and concentration of the substance at the workplace. | [2] |

| First Aid (Skin) | Wash off with soap and plenty of water. | [2] |

| First Aid (Eyes) | Flush eyes with water as a precaution. | [2] |

| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [2] |

| First Aid (Inhalation) | If breathed in, move person into fresh air. If not breathing, give artificial respiration. | [2] |

Storage and Stability

| Condition | Recommendation | Reference(s) |

| Storage Temperature | 2-8°C, dry and sealed. A common recommendation is storage at -20°C for long-term stability (up to 3 years for powder). | [5][6][8] |

| Incompatibilities | Strong oxidizing agents, Strong acids. | [2] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). | [2] |

Experimental Protocols and Applications

N-Fmoc-3,4-difluoro-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS) to create peptides with enhanced properties. The incorporation of fluorinated amino acids can improve metabolic stability, binding affinity, and receptor selectivity.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of N-Fmoc-3,4-difluoro-L-phenylalanine into a peptide chain using SPPS.

-

Resin Selection and Swelling : Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[5]

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.[5]

-

Amino Acid Activation and Coupling : Activate the carboxyl group of N-Fmoc-3,4-difluoro-L-phenylalanine (or another Fmoc-protected amino acid) using a coupling reagent such as HCTU. Couple the activated amino acid to the deprotected amine on the resin.

-

Washing : Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle : Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]

-

Purification and Analysis : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the purity and identity of the final peptide using analytical HPLC and mass spectrometry.[6]

Role in Modulating Signaling Pathways

The introduction of 3,4-difluoro-L-phenylalanine into peptides can significantly impact their interaction with biological targets, such as G-protein-coupled receptors (GPCRs). The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, influencing π-π stacking and other non-covalent interactions that are critical for receptor binding and activation.

For instance, the incorporation of a difluorophenylalanine residue into somatostatin analogs has been shown to modulate their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs), which are GPCRs.[1] This highlights the potential of using N-Fmoc-3,4-difluoro-L-phenylalanine to fine-tune the pharmacological profile of peptide-based therapeutics.

Generalized GPCR Signaling Pathway

The diagram below illustrates a typical GPCR signaling cascade that can be modulated by a peptide ligand containing 3,4-difluoro-L-phenylalanine. The enhanced binding affinity or selectivity of the modified peptide can lead to a more potent or specific downstream cellular response.

Conclusion

N-Fmoc-3,4-difluoro-L-phenylalanine is a valuable tool in the field of peptide chemistry and drug development. Its incorporation into peptides can confer advantageous properties, including enhanced stability and modulated receptor interactions. A thorough understanding of its properties and handling is essential for its effective and safe use in research and development. This guide provides a foundational overview to aid researchers in harnessing the potential of this important synthetic amino acid.

References

- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Boc-2,3-Difluoro-D-Phenylalanine - Creative Peptides [creative-peptides.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

The Profound Impact of Fluorine in Modifying Amino Acid Properties: A Technical Guide for Drug Discovery and Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and protein engineering. This "uniquely powerful" element, owing to its distinct physicochemical properties, allows for the fine-tuning of amino acid characteristics, leading to peptides and proteins with enhanced stability, novel functionalities, and improved therapeutic potential. This in-depth technical guide explores the multifaceted roles of fluorine in modifying amino acid properties, providing a comprehensive resource for researchers in the field.

Modulation of Fundamental Physicochemical Properties

The substitution of hydrogen with fluorine instigates significant alterations in the electronic and steric properties of amino acid side chains, thereby influencing their acidity, lipophilicity, and conformational behavior.

Impact on Acidity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic groups. This modulation of acidity can have profound implications for enzyme-catalyzed reactions and receptor-ligand interactions. The proximity of fluorine to an amino group decreases its nucleophilicity, while increasing the acidity of the carboxylic acid function.[1]

Table 1: Effect of Fluorination on the pKa of Amino Acid Side Chains

| Amino Acid | Fluorinated Analog | Position of Fluorination | ΔpKa | Reference |

| Tyrosine | 3-Fluorotyrosine | C3 of Phenyl Ring | ~ -1.0 | [2] |

| Histidine | 2-Fluorohistidine | C2 of Imidazole Ring | ~ -5.0 | [3] |

| Lysine | 4,4-Difluorolysine | C4 of Side Chain | ~ -1.5 | [2] |

Note: This table is a representative summary. Actual ΔpKa values can vary depending on the specific molecular context and experimental conditions.

Tuning Lipophilicity (LogP)

The effect of fluorination on lipophilicity is complex and not always predictable. While a single fluorine atom is often considered lipophilic, the cumulative effect of multiple fluorine atoms can lead to either increased or decreased lipophilicity depending on the molecular context.[4][5] This "schizophrenic" nature arises from a delicate balance between the hydrophobic surface area and the introduction of polar C-F bonds. The strategic placement of fluorine can, therefore, be used to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[6]

Table 2: Change in Lipophilicity (ΔLogP) upon Fluorination of Amino Acids

| Amino Acid | Fluorinated Analog | ΔLogP (Octanol/Water) | Reference |

| Leucine | 5,5,5-Trifluoroleucine | +0.6 | [7] |

| Phenylalanine | 4-Fluorophenylalanine | +0.25 | [6] |

| Proline | 4-Fluoroproline | +0.1 | [2] |

| Alanine | 3,3,3-Trifluoroalanine | +0.5 | [4] |

Note: ΔLogP values are indicative and can be influenced by the specific measurement technique and the overall molecular structure.

Conformational Control

Fluorine's steric bulk and the unique stereoelectronic effects of the C-F bond can be exploited to control the conformational preferences of amino acid side chains and the overall peptide backbone.[6][8] For instance, the gauche effect between a fluorine atom and an adjacent electronegative atom or a positively charged group can stabilize specific rotamers.[8] This conformational restriction can be a powerful tool in designing peptides with predefined secondary structures or for optimizing ligand binding to a target protein.

Enhancing Metabolic Stability and In Vivo Performance

One of the most significant advantages of incorporating fluorine into amino acids is the enhanced metabolic stability of the resulting peptides and proteins.[6][8][9] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[6][10] This increased resistance to proteolysis can lead to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics.[4][11][12]

Impact on Protein Structure and Function

The introduction of fluorinated amino acids can have a profound impact on protein folding, stability, and function.[7][]

Protein Stability

Highly fluorinated amino acid side chains, being more hydrophobic than their hydrocarbon counterparts, can enhance protein stability through the hydrophobic effect.[7] These "fluorous" cores can lead to proteins with increased thermal and chemical stability.[7][14] Studies have shown that the incorporation of hexafluoroleucine in place of leucine can significantly increase the melting temperature of a protein.[15]

Probing Protein Environments with ¹⁹F NMR

The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local chemical environment.[3][8][16][17] Incorporating fluorinated amino acids into a protein provides a powerful, non-perturbative method to study protein structure, dynamics, and interactions.[18][19] The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in conformation, ligand binding, and post-translational modifications, providing valuable insights that are often inaccessible with traditional proton NMR.[16][17]

Experimental Protocols

The synthesis and analysis of fluorinated amino acids and their incorporation into peptides and proteins require specialized experimental techniques.

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: de novo synthesis from fluorinated building blocks and direct fluorination of amino acid precursors.[1][8][20][21][22]

-

Nucleophilic Fluorination: This involves the use of reagents like diethylaminosulfur trifluoride (DAST) or sources of fluoride ions (e.g., CsF) to introduce fluorine.[1]

-

Electrophilic Fluorination: Reagents such as N-fluorobenzensulfonimide (NFSI) or Selectfluor® are used to deliver an electrophilic fluorine atom to an electron-rich center.[1][8]

-

Flow Synthesis: Continuous flow processes offer a safe and efficient method for producing a wide range of fluorinated amino acids, especially for large-scale production.[23]

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 14. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]

- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 17. biophysics.org [biophysics.org]

- 18. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 23. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]

The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in drug discovery and materials science. This guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of this burgeoning field. By leveraging the unique physicochemical properties of fluorine, researchers can meticulously tailor peptide structure, stability, and function, paving the way for novel therapeutics and advanced biomaterials.

Introduction: The Unique Role of Fluorine in Peptide Chemistry

Fluorine, the most electronegative element, imparts profound changes to the properties of amino acids and, by extension, the peptides into which they are incorporated.[1][2] Its introduction is not merely an isosteric replacement for hydrogen but a strategic modification that can dramatically alter a peptide's conformational preferences, hydrophobicity, and metabolic stability.[3][4] These alterations stem from the strong carbon-fluorine bond, the high polarity of the C-F bond, and the unique electronic effects of fluorine substituents.[2] Consequently, fluorinated amino acids have become invaluable tools for enhancing the therapeutic potential of peptides by improving their pharmacokinetic profiles, increasing their resistance to enzymatic degradation, and modulating their binding affinity to biological targets.[3][5][6]

Impact of Fluorination on Peptide Properties: A Quantitative Perspective

The introduction of fluorine can systematically tune key biophysical parameters of peptides. The following tables summarize quantitative data from various studies, illustrating the significant impact of fluorination.

Helicity and Conformational Stability

Fluorination can either stabilize or destabilize helical structures depending on the position and nature of the fluorine substitution.[5] While highly fluorinated amino acids can exhibit lower intrinsic helix propensities compared to their hydrocarbon counterparts, their incorporation can still lead to a net stabilization of the overall protein structure due to the "fluorous stabilization effect".[7][8]

| Peptide/Protein | Amino Acid Substitution | Change in Helicity/Stability | Reference |

| Alanine-based peptide | Leucine -> Hexafluoroleucine (Hfl) | 8-fold decrease in helix propensity | [8] |

| Alanine-based peptides | Comparison of various fluoro-amino acids | Helix propensity consistently lower for highly fluorinated amino acids | [9] |

| α/γ-Hybrid Peptides | Stereoselective fluorination | Can stabilize or disrupt the 12-helix depending on stereochemistry | [5] |

| "Fluorous core" protein | Multiple hydrocarbon to fluorocarbon substitutions | ΔG°fold increased from -18.0 to -27.6 kcal/mol | [10] |

Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. Fluorination can significantly enhance resistance to enzymatic cleavage.[4][11][12] However, the effect is not always predictable and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[1][9][10]

| Peptide | Enzyme | Fluorinated Amino Acid Position | Observation | Reference |

| Buforin II analogue | Trypsin | Multiple positions | Generally more stable toward trypsin digestion | [11] |

| Magainin II analogue | Trypsin | Multiple positions | Increased stability, altered cleavage patterns | [11] |

| Model Peptide | α-Chymotrypsin | P1' | Increased stability | [9] |

| Model Peptide | Pepsin | P2' | Decreased stability | [9] |

| Amphipathic Peptides | Elastase, Bromelain, Trypsin, Proteinase K | Alternating with Lysine | Degree of degradation dependent on enzyme and extent of fluorination | [13] |

Binding Affinity

Fluorination can modulate the binding affinity of peptides to their targets through various mechanisms, including altered conformation, enhanced hydrophobic interactions, and favorable electrostatic interactions. While a comprehensive database of comparative IC50 values is still emerging, specific examples highlight the potential for significant improvements in potency.

| Peptide Inhibitor Target | Peptide Modification | IC50 (Fluorinated) | IC50 (Non-fluorinated) | Fold Change | Reference |

| HIV-1 Fusion (gp41) | C31 peptide with DfeGly substitution | ~25 nM | 26.5 nM | ~1.06 | [4] |

| HIV-1 Fusion (gp41) | C31 peptide with 5³-F₃Ile substitution | ~30 nM | 26.5 nM | ~0.88 | [4] |

| HIV-1 Fusion (gp41) | C31 peptide with 5³,5'³-F₆Leu substitution | 1.49 µM | 26.5 nM | ~56-fold loss | [4] |

| Cholecystokinin-2 Receptor | MG11 octapeptide with 4-fluorobenzoate | 0.20 nM | (unmodified not reported) | - | [14] |

| Cholecystokinin-2 Receptor | MG11 octapeptide with 6-fluoronicotinate | 0.74 nM | (unmodified not reported) | - | [14] |

| Cholecystokinin-2 Receptor | MG11 octapeptide with 2-fluoropropionate | 1.80 nM | (unmodified not reported) | - | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the field of fluorinated peptide design.

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Objective: To synthesize a peptide containing one or more fluorinated amino acids using an automated peptide synthesizer. This protocol is based on the widely used Fmoc/tBu strategy.[15]

Materials:

-

Fmoc-protected amino acids (standard and fluorinated)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel of the synthesizer.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (standard or fluorinated, 4 equivalents) and HBTU/HOBt (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Coupling times for fluorinated amino acids may need to be extended.[16]

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using RP-HPLC (see Protocol 3.2).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Objective: To purify the crude fluorinated peptide from synthesis byproducts.[17][18]

Materials:

-

Crude fluorinated peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 RP-HPLC column

-

HPLC system with a UV detector

Procedure:

-

Solvent Preparation:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A / 5% B) at a flow rate appropriate for the column size.

-

Injection and Gradient Elution:

-

Inject the dissolved peptide sample onto the column.

-

Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC with a similar gradient.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of a fluorinated peptide in solution.[19][20][21]

Materials:

-

Purified fluorinated peptide

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide in the buffer. Determine the exact concentration of the peptide solution using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or quantitative amino acid analysis). Prepare a final sample with a concentration of approximately 0.1 mg/mL.

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen gas flow to purge the instrument.

-

Set the measurement parameters:

-

Wavelength range: 190-260 nm (for far-UV CD)

-

Data pitch: 0.5 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1 nm

-

Accumulations: 3-5 scans

-

-

-

Blank Measurement: Record a baseline spectrum of the buffer alone in the cuvette.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

-

mdeg is the observed ellipticity in millidegrees

-

MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

-

c is the peptide concentration in mg/mL

-

l is the path length of the cuvette in cm

-

-

-

Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.

Protease Degradation Assay

Objective: To quantify the stability of a fluorinated peptide against a specific protease.[9][11]

Materials:

-

Purified fluorinated peptide and a non-fluorinated control peptide

-

Protease (e.g., trypsin, chymotrypsin, pepsin)

-

Appropriate reaction buffer for the chosen protease

-

Quenching solution (e.g., 10% TFA)

-

Analytical RP-HPLC system

Procedure:

-

Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the reaction buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, add the peptide solution to the reaction buffer to a final concentration of 0.1-1 mg/mL.

-

Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the protease to a specific enzyme:substrate ratio (e.g., 1:100 w/w).

-

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

-

HPLC Analysis:

-

Analyze each quenched sample by analytical RP-HPLC.

-

Use a gradient that effectively separates the intact peptide from its degradation products.

-

Integrate the peak area of the intact peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining intact peptide against time.

-

Determine the half-life (t1/2) of the peptide under these conditions.

-

Compare the degradation profiles of the fluorinated and non-fluorinated peptides.

-

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the local environment of the fluorine atoms within the peptide and to study peptide-ligand interactions.[14]

Materials:

-

Purified fluorinated peptide

-

Deuterated solvent (e.g., D₂O with 10% H₂O)

-

NMR spectrometer equipped with a fluorine probe

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide in the deuterated solvent to a concentration of 0.1-1 mM.

-

NMR Acquisition:

-

Tune and match the fluorine probe.

-

Acquire a one-dimensional 19F NMR spectrum. Typical parameters include:

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

A spectral width appropriate for the chemical shift range of the fluorinated amino acid.

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to an appropriate standard (e.g., trifluoroacetic acid).

-

-

Analysis:

-

Analyze the chemical shifts, line widths, and coupling constants of the 19F signals. Changes in these parameters can provide information about the local environment, conformational changes, and binding events.

-

For interaction studies, acquire spectra in the absence and presence of a binding partner and monitor for changes in the 19F signals.

-

Visualizing Workflows and Pathways

Graphviz (DOT language) diagrams are provided to illustrate key processes in fluorinated peptide design and their mechanisms of action.

Experimental Workflow for Fluorinated Peptide Library Screening

This workflow outlines the key steps in identifying bioactive fluorinated peptides from a combinatorial library.

Caption: Workflow for screening and optimizing fluorinated peptide libraries.

Signaling Pathway of a GLP-1 Receptor Agonist (e.g., Semaglutide)

This diagram illustrates the downstream signaling cascade initiated by the binding of a GLP-1 receptor agonist, a class of drugs that often incorporates modified amino acids for enhanced stability and efficacy, to its receptor on a pancreatic β-cell.[5][6][7][8][10]

References

- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. toolify.ai [toolify.ai]

- 4. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Integrated Genetic and Protein Mechanisms Underlying Glucagon-like Peptide-1 Receptor Agonists in Treating Diabetes Mellitus and Weight Loss [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. researchgate.net [researchgate.net]

- 15. medium.com [medium.com]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

Fmoc-Phe(3,4-DiF)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Phe(3,4-DiF)-OH, a fluorinated amino acid derivative crucial for advanced peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery, offering detailed information on its physicochemical properties, applications, and relevant experimental protocols.

Core Compound Data

This compound, also known as Fmoc-3,4-difluoro-L-phenylalanine, is a key building block in solid-phase peptide synthesis (SPPS). The incorporation of difluorinated phenylalanine can significantly enhance the metabolic stability, binding affinity, and overall pharmacological properties of synthetic peptides.[1][2]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₂₄H₁₉F₂NO₄ |

| Molecular Weight | 423.41 g/mol |

| CAS Number | 198560-43-9 |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98.0% |

| Storage | Powder: -20°C (3 years), 4°C (2 years) |

Application in Peptide Synthesis: Experimental Protocol

The primary application of this compound is as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise construction of a peptide chain on a solid resin support.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a resin.

Materials:

-

Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling/Activation Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: The resin is first swelled in a suitable solvent like DMF for at least one hour to ensure all reactive sites are accessible.[3]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating it with a 20% piperidine in DMF solution.[4] This reaction is typically performed for 15-30 minutes and exposes a free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation: The incoming amino acid, this compound (typically 3-5 equivalents), is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent like HATU and a base such as DIEA. This mixture is allowed to react for a few minutes to form the activated ester.

-

Coupling: The activated amino acid solution is added to the synthesis vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature to form a new peptide bond.

-

Washing: Following the coupling step, the resin is washed extensively with DMF and other solvents like DCM and IPA to remove any unreacted reagents and byproducts.

-

Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is accomplished by treating the peptide-resin with a strong acid cleavage cocktail, most commonly a mixture containing Trifluoroacetic acid (TFA), for 2-3 hours.[4]

-

Peptide Precipitation and Purification: The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow

The following diagrams illustrate the logical flow of the key processes involved in utilizing this compound in peptide synthesis.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: The Fmoc deprotection step in SPPS.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Phe(3,4-DiF)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(3,4-DiF)-OH is a fluorinated derivative of phenylalanine utilized in solid-phase peptide synthesis (SPPS) to enhance the therapeutic properties of peptides. The incorporation of 3,4-difluorophenylalanine can significantly impact a peptide's conformational stability, metabolic resistance, and binding affinity to biological targets.[1][2] The fluorine atoms, due to their high electronegativity and small size, can modulate the electronic and hydrophobic properties of the peptide, making this modified amino acid a valuable tool in drug design and development.[2]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based SPPS protocols.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₉F₂NO₄ |

| Molecular Weight | 423.41 g/mol [1] |

| CAS Number | 198560-43-9[3] |

| Appearance | White to off-white powder |

| Purity (by HPLC) | ≥98.0%[3] |

| Storage | 2-8°C, dry and sealed[1] |

SPPS Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence.

Resin Selection and Swelling

Standard resins for Fmoc-SPPS, such as Wang or Rink Amide resin, are suitable for syntheses involving this compound. The choice of resin depends on whether a C-terminal carboxylic acid or amide is desired.

-

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

-

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to ensure a free amine for the subsequent coupling reaction.

-

Protocol:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of this compound

Due to the electron-withdrawing nature of the difluorinated phenyl ring, the carboxyl group of this compound may exhibit slightly altered reactivity. Standard coupling reagents are generally effective, but monitoring the coupling efficiency is recommended.

-

Recommended Coupling Reagents: HBTU/HOBt or HATU in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA).

-

Protocol (using HBTU/DIPEA):

-

In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After the coupling, drain the reaction solution and wash the resin thoroughly with DMF.

-